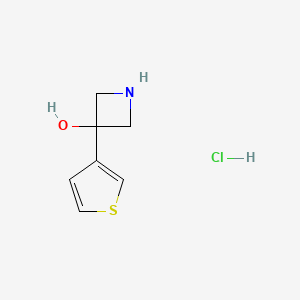
3-Thiophen-3-ylazetidin-3-ol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Thiophen-3-ylazetidin-3-ol;hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
1. Corrosion Inhibition
The compound, as part of a synthesized thiophene Schiff base, demonstrates effective corrosion inhibition properties on mild steel X52 in acidic environments. The compound's adsorption on the mild steel surface follows Langmuir's isotherm, and its efficiency increases with concentration. Quantum chemical calculations using the Density Functional Theory method (DFT) support the observed inhibition efficiency (Daoud et al., 2014).
2. Neuroprotection
A derivative of the compound, known as T-588, was found to protect against sodium nitroprusside-induced toxicity in cultured rat astrocytes. T-588 prevented mitochondrial dysfunction and cell injury, indicating its potential as a neuroprotective agent (Phuagphong et al., 2004).
3. Anticancer Activity
3-(Thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboximidamides, prepared through cyclocondensation involving a thiophenylchalcone and aminoguanidine hydrochloride, showed significant anticancer activity against leukemia cell lines. The compounds were evaluated for their half maximal inhibitory concentration (IC50) values against human acute lymphoblastic leukemia cell lines and myelogenous leukemia cell lines (Santos et al., 2016).
4. Antimicrobial Activities
Synthesized derivatives involving thiophene, such as N-(3-chloro-2-oxo-4-phenylazetidin-1-yl)/3-N-(4-oxo-2-arylthiazolidin-3-yl)-2-(methylsulfonamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamides, exhibited significant activities against a panel of bacterial and fungal strains. These findings suggest the potential of these compounds as antimicrobial agents (Babu et al., 2013).
5. Memory and Learning Enhancement
A study involving the synthesis of 2-(dialkylamino)ethyl 2-((thiophen-3-yl)methoxy) acetate (hydrochloride) demonstrated facilitation in learning and memory in mice. This indicates the compound's potential in cognitive enhancement applications (Jiang Jing-ai, 2006).
6. Optical Limiting for Photonic Devices
Designed thiophene dyes were synthesized and characterized for their nonlinear optical limiting behavior. The compounds demonstrated potential in protecting human eyes and optical sensors, as well as stabilizing light sources in optical communications (Anandan et al., 2018).
Mechanism of Action
Target of Action
It is known to be used as a linker in the synthesis of antibody-drug conjugates (adcs) and proteolysis targeting chimeras (protacs)
Biochemical Pathways
The specific pathways affected would depend on the cytotoxic drug or target protein ligand attached to the linker .
Pharmacokinetics
As a linker, its Absorption, Distribution, Metabolism, and Excretion (ADME) properties would largely be determined by the properties of the antibody, cytotoxic drug, E3 ligase ligand, or target protein ligand it is attached to .
Result of Action
The molecular and cellular effects of 3-Thiophen-3-ylazetidin-3-ol;hydrochloride are indirect and result from the action of the ADC or PROTAC it forms. For ADCs, this could include cell death due to the action of the cytotoxic drug on target cells. For PROTACs, this could include the degradation of the target protein, leading to changes in cellular function .
Action Environment
The action, efficacy, and stability of 3-Thiophen-3-ylazetidin-3-ol;hydrochloride, as part of an ADC or PROTAC, can be influenced by various environmental factors. These can include the expression level of the target antigen or protein, the presence of competing substrates or proteins, and the overall physiological state of the cell .
properties
IUPAC Name |
3-thiophen-3-ylazetidin-3-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NOS.ClH/c9-7(4-8-5-7)6-1-2-10-3-6;/h1-3,8-9H,4-5H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFLMLMNCHZEFHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)(C2=CSC=C2)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Phenylmethoxycarbonylamino)-2-[3-(4-propylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2465047.png)

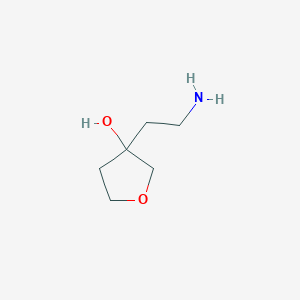
![tert-butyl 2-{N-[(4-benzylmorpholin-2-yl)methyl]-2,2,2-trifluoroacetamido}acetate](/img/structure/B2465053.png)
![3-{1-[(E)-2-phenylethenesulfonyl]piperidin-4-yl}-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2465054.png)
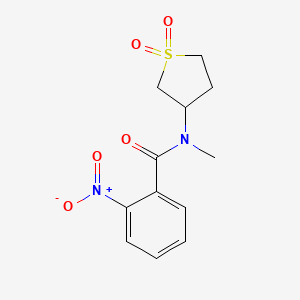
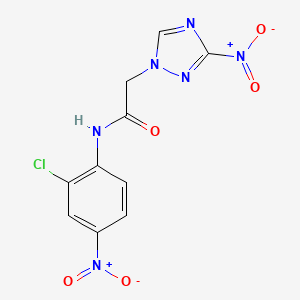
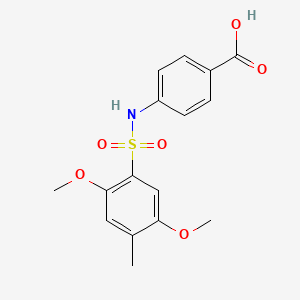

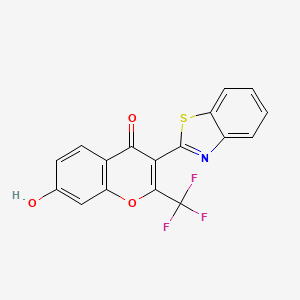
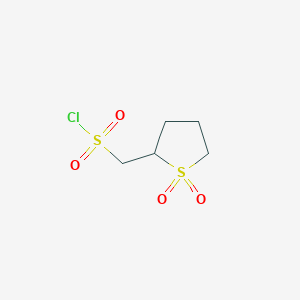
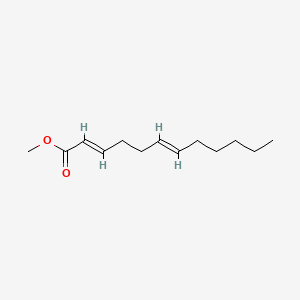

![4-[(4-Methylbenzenesulfonyl)methyl]benzoic acid](/img/structure/B2465070.png)